N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)-4-methoxybenzenesulfonamide
Description
N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a complex aromatic framework. Its structure includes:
- A 3-chloro-4-phenoxy core substituted with 2,6-dinitro and 4-trifluoromethyl groups.
- A 4-methoxybenzenesulfonamide moiety attached to the central phenyl ring.
Sulfonamides are widely studied for their pharmacological and agrochemical applications, particularly as enzyme inhibitors or antimicrobial agents .
Properties
IUPAC Name |
N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O8S/c1-34-13-3-5-14(6-4-13)36(32,33)25-12-2-7-18(15(21)10-12)35-19-16(26(28)29)8-11(20(22,23)24)9-17(19)27(30)31/h2-10,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTFOQJFWCQWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)-4-methoxybenzenesulfonamide, a sulfonamide derivative, is notable for its complex structure and potential biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its unique molecular characteristics and biological properties.
- Molecular Formula : CHClFNOS
- Molecular Weight : 547.85 g/mol
- Boiling Point : 568.4 ± 60.0 °C (predicted)
- Density : 1.600 ± 0.06 g/cm³ (predicted)
- pKa : 6.73 ± 0.10 (predicted)
These properties indicate a stable compound with potential for various applications in biological systems.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain sulfonamide derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells:
- Mechanism of Action : The compound likely interacts with the colchicine binding site on β-tubulin, disrupting microtubule dynamics essential for cell division.
- Case Study : In vitro studies demonstrated that derivatives with similar structures showed IC values ranging from 0.054 µM to 1.67 µM against various cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer), indicating potent cytotoxic effects .
Other Biological Activities
Emerging studies suggest that the compound may possess additional biological activities:
- Anti-inflammatory Effects : Some sulfonamide derivatives have shown promise in reducing inflammation markers, potentially useful in treating inflammatory diseases.
- Enzyme Inhibition : Preliminary data suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic diseases.
Data Table of Biological Activities
Scientific Research Applications
Antibacterial Applications
Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. The compound's sulfonamide group suggests similar potential against various bacterial strains. Research has shown that related compounds exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Case Study : A study demonstrated that a structurally similar sulfonamide derivative achieved an IC50 value indicating potent antibacterial activity against Staphylococcus aureus .
Antiviral Properties
There is emerging interest in the antiviral potential of this compound. Related studies on N-phenylbenzamide derivatives have indicated that compounds structurally similar to N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)-4-methoxybenzenesulfonamide can significantly inhibit hepatitis B virus replication in vitro. This effect was linked to mechanisms involving increased levels of A3G, suggesting possible avenues for antiviral drug development .
Anticancer Potential
Research into sulfonamide-based compounds has revealed their ability to modulate pathways involved in cancer cell survival. One notable study found that a structurally similar compound induced apoptosis in human cancer cell lines, highlighting its therapeutic potential in oncology.
Case Study : Investigations into various sulfonamide derivatives have shown their effectiveness in targeting cancer cell growth and survival pathways, suggesting that this compound may possess similar anticancer properties .
Summary of Applications
| Application Type | Description |
|---|---|
| Antibacterial | Effective against Gram-positive bacteria; potential for treating bacterial infections. |
| Antiviral | Inhibits hepatitis B virus replication; promising for antiviral drug development. |
| Anticancer | Induces apoptosis in cancer cell lines; potential therapeutic applications in oncology. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A. N-(4-Methoxyphenyl)benzenesulfonamide ()
- Structure : Lacks the chloro, nitro, and trifluoromethyl substituents.
- Properties : Simpler sulfonamide with a single methoxy group. Crystallographic studies highlight hydrogen-bonding networks, which stabilize its solid-state structure .
- Key Difference : The absence of electron-withdrawing groups reduces its chemical reactivity compared to the target compound.
B. N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ()
- Structure : A "double sulfonamide" with fluorine substituents.
- Properties: Fluorine atoms enhance lipophilicity and metabolic stability.
- Key Difference : The target compound’s nitro and trifluoromethyl groups likely confer stronger electron-withdrawing effects, influencing binding affinity in biological systems.
C. 1-(2-Benzothiazolyl)-3-(4-nitrophenyl)triazene (BTNPT) ()
- Structure : A triazene derivative with nitro and benzothiazole groups.
- Properties : Forms complexes with cadmium(II) for analytical detection (ε = 2.52 × 10⁵ L·mol⁻¹·cm⁻¹) .
- Key Difference : Unlike sulfonamides, BTNPT’s triazene backbone enables metal coordination, whereas the target compound’s sulfonamide group may favor hydrogen bonding or enzymatic inhibition.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Nitro, CF₃, Cl, OMe, sulfonamide |
| N-(4-Methoxyphenyl)benzenesulfonamide | ~261.3 | Not reported | OMe, sulfonamide |
| 4-Fluoro-N-(2,3-dimethylphenyl)benzenesulfonamide | ~323.3 | Not reported | F, sulfonamide, dimethylphenyl |
| BTNPT | ~327.4 | Not reported | Nitro, triazene, benzothiazole |
- Trends :
Bioactivity and Stability
- Electron-Withdrawing Effects : The target compound’s nitro and CF₃ groups may enhance stability against metabolic degradation compared to methoxy or fluorine-substituted sulfonamides .
- Steric Considerations: The bulky 2,6-dinitro-4-CF₃ phenoxy group could limit membrane permeability but improve target specificity.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)-4-methoxybenzenesulfonamide?
- Methodological Answer : A typical route involves multi-step nucleophilic substitution and sulfonylation. For example:
React 4-methoxybenzenesulfonyl chloride with 3-chloro-4-aminophenol to form the sulfonamide intermediate.
Couple the intermediate with 2,6-dinitro-4-(trifluoromethyl)phenol under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the phenoxy group .
- Critical Reagents : Potassium carbonate (base), acetonitrile (solvent), and trichloroisocyanuric acid (TCICA) for oxidation control .
Q. How can structural characterization be performed for this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and sulfonamide linkage.
- X-ray crystallography to resolve the crystal structure, as demonstrated for related sulfonamides .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What analytical techniques are suitable for detecting synthetic byproducts or impurities?
- Methodological Answer :
- HPLC-MS to separate and identify byproducts (e.g., unreacted intermediates or nitro-reduction products).
- TLC monitoring during synthesis to track reaction progress .
- Elemental analysis to verify purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?
- Methodological Answer :
- Apply Design of Experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry). For example, flow chemistry systems enable precise control over residence time and mixing, reducing side reactions .
- Use kinetic studies to identify rate-limiting steps and adjust reagent addition sequences .
Q. What computational approaches predict the bioactivity of this compound?
- Methodological Answer :
- Molecular docking simulations (using Autodock Vina) to assess binding affinity with target proteins (e.g., enzymes inhibited by sulfonamides).
- QSAR modeling based on substituent effects (e.g., electron-withdrawing nitro and trifluoromethyl groups enhance electrophilicity) .
Q. How do structural modifications (e.g., nitro group position) alter the compound’s physicochemical properties?
- Methodological Answer :
- Compare solubility, stability, and reactivity of analogs via:
- LogP measurements to evaluate hydrophobicity.
- Thermogravimetric analysis (TGA) for thermal stability assessment.
- Substituents like 2,6-dinitro groups increase steric hindrance, potentially reducing metabolic degradation .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Meta-analysis of published data to identify confounding variables (e.g., assay type, cell lines).
- Dose-response studies to clarify potency differences. For example, conflicting IC₅₀ values may arise from variations in mitochondrial activity assays .
Q. How can crystallographic data inform formulation design?
- Methodological Answer :
- Analyze crystal packing motifs (e.g., hydrogen-bonding networks) to predict solubility and polymorph stability.
- For example, methoxy groups in related sulfonamides form CH-π interactions, influencing crystallinity .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
